N-[(3-Chlorophenyl)methyl]-1-methyl-1H-pyrazol-3-amine
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Overview
Description
N-[(3-Chlorophenyl)methyl]-1-methyl-1H-pyrazol-3-amine is a chemical compound that belongs to the class of pyrazoles. Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2. This compound is characterized by the presence of a 3-chlorophenyl group attached to the pyrazole ring, making it a significant molecule in various chemical and pharmaceutical applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(3-Chlorophenyl)methyl]-1-methyl-1H-pyrazol-3-amine typically involves the reaction of 3-chlorobenzyl chloride with 1-methyl-1H-pyrazol-3-amine. The reaction is usually carried out in the presence of a base such as potassium carbonate or sodium hydroxide, which facilitates the nucleophilic substitution reaction. The reaction is conducted under reflux conditions in an appropriate solvent like ethanol or methanol to ensure complete conversion of the reactants to the desired product.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure efficient production. The reaction conditions are optimized to maximize yield and purity, and the product is typically purified using techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N-[(3-Chlorophenyl)methyl]-1-methyl-1H-pyrazol-3-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the compound to its corresponding amine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the 3-chlorophenyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions under basic conditions.
Major Products Formed
Oxidation: N-oxides of the pyrazole ring.
Reduction: Corresponding amine derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
N-[(3-Chlorophenyl)methyl]-1-methyl-1H-pyrazol-3-amine has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential therapeutic effects in various diseases.
Industry: Used in the development of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of N-[(3-Chlorophenyl)methyl]-1-methyl-1H-pyrazol-3-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
- N-[(3-Chlorophenyl)methyl]-1-methyl-1H-indole-3-amine
- N-[(3-Chlorophenyl)methyl]-1-methyl-1H-pyrrole-3-amine
- N-[(3-Chlorophenyl)methyl]-1-methyl-1H-imidazole-3-amine
Uniqueness
N-[(3-Chlorophenyl)methyl]-1-methyl-1H-pyrazol-3-amine is unique due to its specific structural features, such as the presence of the 3-chlorophenyl group and the pyrazole ring. These features contribute to its distinct chemical reactivity and biological activity, making it a valuable compound in various research and industrial applications.
Properties
Molecular Formula |
C11H12ClN3 |
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Molecular Weight |
221.68 g/mol |
IUPAC Name |
N-[(3-chlorophenyl)methyl]-1-methylpyrazol-3-amine |
InChI |
InChI=1S/C11H12ClN3/c1-15-6-5-11(14-15)13-8-9-3-2-4-10(12)7-9/h2-7H,8H2,1H3,(H,13,14) |
InChI Key |
REOILLPBFYWSOA-UHFFFAOYSA-N |
Canonical SMILES |
CN1C=CC(=N1)NCC2=CC(=CC=C2)Cl |
Origin of Product |
United States |
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